Home > Products > Screening Compounds P35737 > 4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide -

4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Catalog Number: EVT-4990893
CAS Number:
Molecular Formula: C16H20N4O2S
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,2,2-Trichloro-1-((5-aryl-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides

Compound Description: This class of compounds represents a series of amidoalkyl derivatives of 1,3,4-thiadiazole, investigated for their potential as dihydrofolate reductase (DHFR) inhibitors . Molecular docking studies suggest they effectively interact with the DHFR active site.

N-(2,2,2-Trichloro-1-((5-(arylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides

Compound Description: Similar to the previous class, these compounds are amidoalkyl derivatives of 1,3,4-thiadiazole also investigated for DHFR inhibitory potential . They differ by having an additional amino group between the thiadiazole and aromatic rings. Molecular docking suggests this modification leads to stronger binding with DHFR.

N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide (JHU29)

Compound Description: JHU29 is a potent glutaminase inhibitor, limited by poor aqueous solubility and systemic toxicity . To enhance its therapeutic potential, it was conjugated to a dendrimer, forming D-JHU29, which showed promising results in a Rett Syndrome mouse model by selectively inhibiting microglial glutaminase and reducing glutamate production.

N-(2-((5-aminoaryl-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-(R)-phenyl)acetamide

Compound Description: These compounds are synthesized through a multi-step process involving the reaction of N-acylisatins with DAST, followed by ring-opening with thiosemicarbazides, and subsequent acid-catalyzed cyclization .

2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles

Compound Description: This series of substituted 1,3,4-thiadiazoles were designed, synthesized, and evaluated for their anti-inflammatory and analgesic activities . Notably, some compounds within this series exhibited significant anti-inflammatory activity compared to ibuprofen, highlighting their potential therapeutic value.

N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide

Compound Description: This compound, belonging to the broader series of 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, exhibited the highest analgesic activity among the tested compounds . It demonstrates the potential of 1,3,4-thiadiazole derivatives as pain relievers.

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA)

Compound Description: NFTA was investigated for its carcinogenic potential in Swiss mice . When administered in the diet, it induced a high incidence of lymphocytic leukemia and a low incidence of forestomach tumors.

N-[5-(5-Nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound, part of a study exploring structure-activity relationships, was fed to female Swiss mice to assess its carcinogenicity . It induced a high incidence of forestomach tumors.

Properties

Product Name

4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C16H20N4O2S/c1-5-12-19-20-15(23-12)18-13(21)10-6-8-11(9-7-10)17-14(22)16(2,3)4/h6-9H,5H2,1-4H3,(H,17,22)(H,18,20,21)

InChI Key

ASJKNVWBLAUIFH-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.